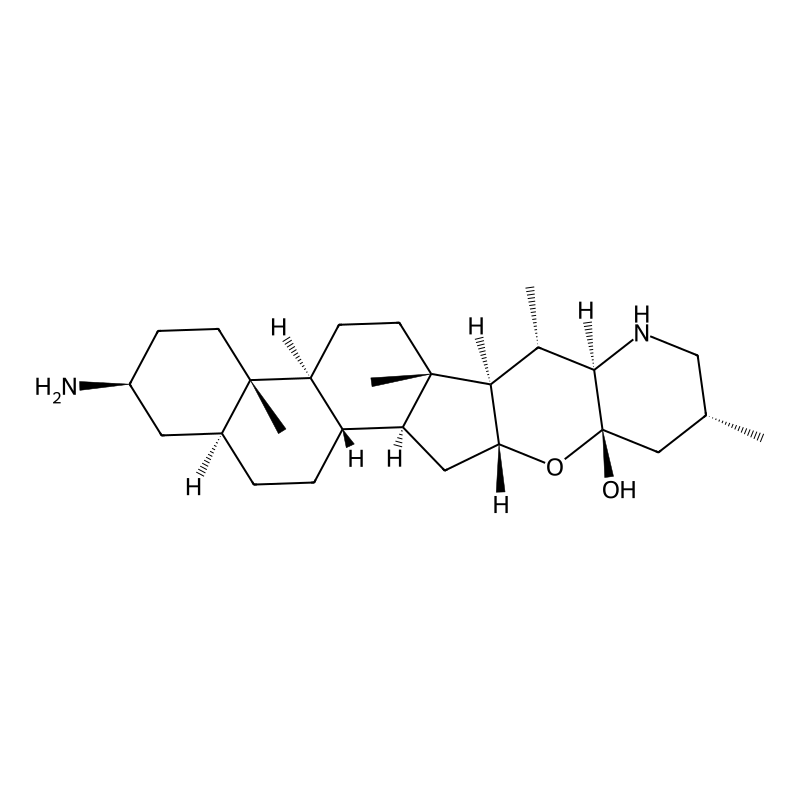

Solanocapsine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Solanocapsine is a steroidal alkaloid primarily derived from the Solanum genus, particularly noted in species such as Solanum capsicoides and Solanum tuberosum (tomato). Its chemical formula is and it has a molecular weight of 430.68 g/mol. This compound is characterized by its unique tetracyclic structure, which is common among steroidal alkaloids, and is distinguished by a nitrogen-containing side chain that contributes to its biological activity .

- Acylation: Introduction of acyl groups, which can enhance its pharmacological properties.

- Reduction: Modifications that can alter its biological activity and solubility.

- Hydrolysis: Leading to the formation of simpler alkaloids or derivatives that may exhibit different properties .

These reactions are essential for the synthesis of derivatives that may serve as potential inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

Solanocapsine exhibits notable biological activities, particularly as an inhibitor of acetylcholinesterase. This property suggests potential applications in treating conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent. Studies have shown that solanocapsine and its derivatives can significantly inhibit acetylcholinesterase activity, indicating their potential as therapeutic agents . Additionally, some research indicates anti-inflammatory and anticancer properties, although these areas require further investigation to fully elucidate their mechanisms .

The synthesis of solanocapsine can be achieved through several methods:

- Isolation from Natural Sources: Extracted from plants within the Solanum genus using solvent extraction techniques.

- Chemical Synthesis: Laboratory synthesis often involves multi-step processes including:

- Starting from simpler steroidal compounds, such as diosgenin, followed by reactions like oxidation and cyclization to form the complex structure of solanocapsine.

- Modification of existing alkaloids through targeted

Solanocapsine has several promising applications:

- Pharmaceuticals: As a potential treatment for neurodegenerative diseases due to its acetylcholinesterase inhibitory activity.

- Agriculture: Investigated for use in pest control due to its toxic properties against certain insects and pathogens.

- Research: Used in studies focusing on the structure-activity relationship of steroidal alkaloids, contributing to the development of new drugs .

Interaction studies involving solanocapsine often focus on its binding affinity with acetylcholinesterase. Molecular docking simulations have provided insights into how solanocapsine interacts with the active site of this enzyme, revealing critical binding interactions that may inform drug design efforts . Additionally, studies have explored its interactions with various receptors in the central nervous system, suggesting broader implications for neurological health.

Solanocapsine shares structural and functional similarities with other steroidal alkaloids. Here are some comparable compounds:

Uniqueness of Solanocapsine

What sets solanocapsine apart from these compounds is its specific structural configuration that enhances its potency as an acetylcholinesterase inhibitor while potentially minimizing toxicity compared to other steroidal alkaloids. Its unique side chain also suggests different interaction profiles with biological targets, making it a subject of interest for further pharmacological exploration .